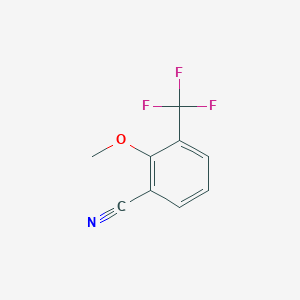

2-Methoxy-3-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality 2-Methoxy-3-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMXXEWVOOQVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Methoxy-3-(trifluoromethyl)benzonitrile as a Pharmacophore Scaffold

[1]

CAS: 134156-20-4 Formula: C₉H₆F₃NO Molecular Weight: 201.15 g/mol [1]

Executive Summary

2-Methoxy-3-(trifluoromethyl)benzonitrile represents a specialized trisubstituted aromatic scaffold critical to modern medicinal chemistry and agrochemical design.[1] Characterized by a "push-pull" electronic environment—where the electron-donating methoxy group is flanked by the electron-withdrawing nitrile and trifluoromethyl groups—this molecule serves as a versatile intermediate.[2]

Its primary utility lies in its ability to introduce the metabolically stable trifluoromethyl (-CF₃) motif while providing a reactive nitrile handle for downstream heterocycle construction.[1] This guide details the structural properties, validated synthetic protocols, and functionalization logic for researchers utilizing this scaffold in drug discovery.[1][2]

Structural Analysis & Physicochemical Profile

The molecule features a 1,2,3-substitution pattern on the benzene ring. This specific arrangement creates unique steric and electronic effects:

-

Steric Ortho-Effect: The bulky -CF₃ group at position 3 forces the adjacent methoxy group (position 2) out of planarity, potentially altering binding affinity in protein pockets compared to non-fluorinated analogs.

-

Electronic Deactivation: The combined inductive effects of -CF₃ and -CN make the ring electron-deficient, yet the methoxy group provides a localized region of electron density, facilitating specific metabolic interactions.

Physicochemical Data Table

| Property | Value | Source/Note |

| Appearance | White to Off-White Crystalline Solid | [Sigma-Aldrich/Analogous Data] |

| Boiling Point | ~259.3°C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| LogP | 2.63 (Predicted) | Lipophilic; crosses membranes effectively |

| H-Bond Acceptors | 4 (N, O, F atoms) | High interaction potential |

Synthetic Methodologies

The most robust route for synthesizing 2-Methoxy-3-(trifluoromethyl)benzonitrile is via Nucleophilic Aromatic Substitution (SₙAr) .[1] This method is preferred over phenol methylation due to the commercial availability of the fluoro-precursor and higher atom economy.

Protocol A: SₙAr Displacement (Recommended)

Reaction Logic: The starting material, 2-fluoro-3-(trifluoromethyl)benzonitrile, possesses a fluorine atom activated by two strong electron-withdrawing groups (EWGs) at the ortho (CN) and ortho (CF₃) positions relative to the fluorine. This makes the C-F bond highly susceptible to nucleophilic attack by methoxide.[1]

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous Methanol (MeOH) [0.5 M concentration].

-

Nucleophile Addition: Cool the solution to 0°C. Slowly add Sodium Methoxide (NaOMe) (1.1 eq, 25% wt solution in MeOH) dropwise over 15 minutes. Note: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][3] The starting material (Rf ~0.[1]6) should disappear, replaced by a more polar product.

-

Quench & Workup: Quench with saturated NH₄Cl solution. Remove MeOH under reduced pressure.[1] Extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Hexanes) or silica flash chromatography if necessary.[1]

Protocol B: Methylation of Phenol (Alternative)

If starting from 2-hydroxy-3-(trifluoromethyl)benzonitrile, a standard Williamson ether synthesis is employed.[1]

-

Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (K₂CO₃).[1]

-

Solvent: Acetone or DMF.[1]

-

Conditions: Reflux for 4–6 hours.[1]

Synthesis Workflow Diagram

Figure 1: Comparative synthetic routes. Route A (SₙAr) is generally preferred for scale-up due to the high reactivity of the fluorinated precursor.

Reactivity & Functionalization[2][4][6][7]

The nitrile group (-CN) at position 1 acts as a "chemical chameleon," allowing the scaffold to be transformed into various pharmacophores.[1]

Key Transformations:

-

Hydrolysis to Acid: Acidic hydrolysis (H₂SO₄/H₂O) converts the nitrile to the carboxylic acid, a precursor for amide coupling.[1]

-

Reduction to Amine: Catalytic hydrogenation (H₂, Raney Ni) or hydride reduction (LiAlH₄) yields the benzylamine, useful for CNS-active compounds.[1]

-

Cyclization to Tetrazole: Reaction with Sodium Azide (NaN₃) yields the tetrazole ring, a classic bioisostere for carboxylic acids in angiotensin II receptor blockers.[1]

Downstream Functionalization Pathway[1]

Figure 2: Divergent synthesis pathways utilizing the nitrile handle for library generation.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, handling should follow protocols for fluorinated benzonitriles .[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Incompatibility: Strong oxidizing agents, strong bases.[1]

-

Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride (HF), Hydrogen cyanide (HCN).[1] HF production requires glass-free waste streams if thermal decomposition occurs. [1]

-

PPE: Nitrile gloves, safety goggles, and use of a fume hood is mandatory to avoid inhalation of dust/vapors.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67972, 2-(Trifluoromethyl)benzonitrile (Structural Analog).[1] Retrieved from [Link][1]

-

ChemSrc (2025). 2-Methoxy-3-(trifluoromethyl)benzonitrile Physicochemical Properties.[1] Retrieved from [Link][1]

-

Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. Retrieved from [Link]

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile from 2-nitro-6-methoxybenzotrifluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and efficient two-step synthetic pathway for converting 2-nitro-6-methoxybenzotrifluoride into 2-Methoxy-3-(trifluoromethyl)benzonitrile, a valuable fluorinated building block in medicinal and agrochemical research. The synthesis leverages a classical reduction of an aromatic nitro group followed by a copper-catalyzed Sandmeyer cyanation reaction. This document elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and outlines critical safety and handling procedures. The causality behind experimental choices is explained to provide field-proven insights, ensuring both scientific integrity and practical applicability for professionals in drug development and chemical synthesis.

Introduction

Significance of Fluorinated Benzonitriles

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The trifluoromethyl group improves a drug's bioavailability and half-life by making it more resistant to enzymatic degradation.[1] Benzonitrile moieties, in turn, are versatile intermediates, readily converted into other functional groups or used as key structural components in biologically active compounds.[2]

The target molecule, 2-Methoxy-3-(trifluoromethyl)benzonitrile, combines these features, making it a highly valuable intermediate for synthesizing complex chemical entities in pharmaceuticals and agrochemicals.[3] Its unique substitution pattern offers a scaffold for developing novel compounds with tailored properties.[3]

Overview of the Synthetic Strategy

The conversion of 2-nitro-6-methoxybenzotrifluoride to 2-Methoxy-3-(trifluoromethyl)benzonitrile is efficiently achieved through a two-step sequence. This strategy is predicated on well-established, high-yielding transformations in organic chemistry:

-

Nitro Group Reduction: The synthesis commences with the reduction of the nitro group on the starting material to a primary amine, yielding the key intermediate, 2-amino-6-methoxybenzotrifluoride.

-

Sandmeyer Cyanation: The resulting arylamine is then converted to the target benzonitrile via a Sandmeyer reaction, which involves diazotization followed by displacement with a cyanide nucleophile using a copper(I) salt catalyst.[4][5]

This approach is advantageous due to the accessibility of starting materials and the reliability of the chosen reactions.

Caption: High-level overview of the two-step synthesis pathway.

Mechanistic Rationale and Strategy

The Two-Step Approach: A Justified Pathway

The chosen synthetic route is both logical and practical. A direct conversion from the nitro compound to the nitrile is not feasible. The transformation of an aromatic nitro group into an amine is a fundamental and highly efficient process.[6] Subsequently, the Sandmeyer reaction provides a classic and powerful method for replacing an amino group with a variety of nucleophiles, including cyanide, via a diazonium salt intermediate.[7] This sequence ensures high regioselectivity and yield, which are critical in multi-step synthesis.

Step 1: Reduction of the Aromatic Nitro Group

The reduction of the nitro group is the critical first step. While various reagents can accomplish this, reduction with iron powder in an acidic medium (like acetic or hydrochloric acid) is often preferred in industrial and laboratory settings.

Causality of Reagent Choice:

-

Effectiveness: Iron is a potent reducing agent for aromatic nitro groups. The reaction proceeds through a series of single-electron transfers.

-

Cost-Efficiency: Iron powder is inexpensive and readily available, making the process economically viable.

-

Safety and Simplicity: Compared to catalytic hydrogenation, which requires pressurized hydrogen gas and specialized equipment, the Fe/acid system is operationally simpler and generally safer to handle.[6] The reaction is typically exothermic but manageable with standard laboratory equipment.

The mechanism involves the oxidation of iron (Fe to Fe²⁺/Fe³⁺) and the reduction of the nitro group. The acidic medium serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water.

Step 2: The Sandmeyer Cyanation Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides or pseudohalides.[4][5] It proceeds in two distinct stages:

-

Diazotization: The primary amine intermediate reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), to form a diazonium salt. This reaction must be performed at low temperatures (typically 0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures.

-

Nucleophilic Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (dinitrogen gas). In the presence of a copper(I) cyanide (CuCN) catalyst, the diazonium group is replaced by a cyanide group. The copper(I) species is believed to facilitate the reaction via a single-electron transfer mechanism, leading to the formation of an aryl radical, which then reacts with the cyanide.[8][9]

Causality of Reagent Choice:

-

Copper(I) Cyanide: CuCN is the specific and essential catalyst for introducing the nitrile functionality in a Sandmeyer reaction.[5] It ensures high yields and minimizes side reactions.

-

Low Temperature: Strict temperature control is crucial for the stability of the diazonium intermediate, preventing premature decomposition and the formation of phenol byproducts.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Purity | Notes |

| 2-nitro-6-methoxybenzotrifluoride | 6656-49-1 | 221.12 g/mol | >97% | Starting Material |

| Iron Powder (<100 mesh) | 7439-89-6 | 55.85 g/mol | - | Reducing Agent |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | >99.7% | Solvent/Acid |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | >98% | Diazotizing Agent |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% (conc.) | Acid Medium |

| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 g/mol | >98% | Catalyst |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - | For Neutralization |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - | For Washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Drying Agent |

Step-by-Step Protocol: Synthesis of 2-amino-6-methoxybenzotrifluoride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-nitro-6-methoxybenzotrifluoride (1.0 equiv) and glacial acetic acid (10 mL per gram of starting material).

-

Addition of Iron: To the stirring solution, add iron powder (4.0 equiv) portion-wise over 30 minutes. The addition is exothermic; maintain the internal temperature below 60 °C using an ice-water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to 80-90 °C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-amino-6-methoxybenzotrifluoride, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Step-by-Step Protocol: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile

-

Diazotization:

-

In a flask, dissolve 2-amino-6-methoxybenzotrifluoride (1.0 equiv) in a mixture of concentrated hydrochloric acid (3.0 equiv) and water.

-

Cool the solution to 0–5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is now complete.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equiv) in water.

-

Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature of the receiving flask between 20-30 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat gently to 50-60 °C for another hour to ensure the reaction goes to completion.

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and extract it three times with ethyl acetate or toluene.

-

Combine the organic layers and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-Methoxy-3-(trifluoromethyl)benzonitrile.

Caption: Detailed experimental workflow for the two-step synthesis.

Data Summary and Characterization

Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Reduction | Step 2: Sandmeyer Cyanation |

| Reactant | 2-nitro-6-methoxybenzotrifluoride | 2-amino-6-methoxybenzotrifluoride |

| Key Reagents | Fe, AcOH | NaNO₂, HCl, CuCN |

| Solvent | Acetic Acid | Water |

| Temperature | 80-90 °C | 0-5 °C then 50-60 °C |

| Typical Yield | 85-95% | 70-85% |

| Product | 2-amino-6-methoxybenzotrifluoride | 2-Methoxy-3-(trifluoromethyl)benzonitrile |

| Appearance | Off-white solid / oil | Colorless to pale yellow liquid/solid |

| Molecular Formula | C₈H₈F₃NO | C₉H₆F₃NO |

| Molecular Weight | 191.15 g/mol | 201.15 g/mol |

Characterization Methods

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the N-H stretches of the amine and the appearance of the characteristic nitrile (C≡N) stretch (~2230 cm⁻¹) in the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

Safety and Handling

Hazard Analysis of Key Reagents

-

2-nitro-6-methoxybenzotrifluoride: Aromatic nitro compounds can be toxic and should be handled with care.[10] Avoid inhalation, ingestion, and skin contact.[11][12]

-

Copper(I) Cyanide (CuCN): Highly toxic if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[13][14] All manipulations involving CuCN must be performed in a well-ventilated chemical fume hood.[15]

-

Acids (HCl, AcOH): Corrosive. Handle with appropriate care to avoid skin and eye burns.

-

Sodium Nitrite: An oxidizing agent. Toxic if ingested.

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[13]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use.[16]

-

Skin and Body Protection: A lab coat is required. For larger scales, consider chemically resistant aprons or suits.[13]

-

Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of inhaling dust (CuCN, NaNO₂) or vapors, or work exclusively within a certified chemical fume hood.[14]

Waste Disposal Considerations

-

Cyanide Waste: All aqueous and solid waste containing cyanide must be collected in a designated, labeled container. This waste must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to destroy the cyanide before disposal according to institutional and local regulations. Never acidify cyanide waste.

-

Organic Waste: Collect all organic solvents and residues in a labeled halogenated or non-halogenated waste container as appropriate.

-

Heavy Metal Waste: Waste containing copper salts should be disposed of in a designated heavy metal waste stream.

Conclusion

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile from 2-nitro-6-methoxybenzotrifluoride is reliably achieved through a two-step process involving nitro group reduction and a Sandmeyer cyanation. This guide provides a detailed and scientifically-grounded protocol, emphasizing the rationale behind procedural choices and the critical importance of safety. By following these methodologies, researchers and drug development professionals can effectively produce this valuable fluorinated intermediate for application in further synthetic endeavors.

References

- Benchchem. The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide to its Reaction Mechanisms.

- Wikipedia. Sandmeyer reaction.

- L.S. College, Muzaffarpur. Sandmeyer reaction.

- Sigma-Aldrich.

- ChemicalBook.

- Chem-Impex. 2-Fluoro-3-(trifluoromethyl)benzonitrile.

- AK Scientific, Inc.

- NJ.gov. COPPER CYANIDE HAZARD SUMMARY.

- Thermo Fisher Scientific. SAFETY DATA SHEET: .alpha.,.alpha.,.alpha.-Trifluoro-3-nitro-o-xylene.

- Sigma-Aldrich. SAFETY DATA SHEET: Copper(I) cyanide di(lithium chloride) complex.

- MDPI.

- Merck Millipore.

- Fisher Scientific.

- Chemsrc. 2-(Trifluoromethyl)benzonitrile.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Chemistry LibreTexts.

- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(Trifluoromethyl)benzonitrile | CAS#:447-60-9 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Starting Materials for 2-Methoxy-3-(trifluoromethyl)benzonitrile

This guide provides a comprehensive overview of the key starting materials and synthetic strategies for the preparation of 2-Methoxy-3-(trifluoromethyl)benzonitrile, a valuable building block in pharmaceutical and agrochemical research. The presence of the methoxy, trifluoromethyl, and nitrile functionalities offers a versatile scaffold for the synthesis of more complex molecules. This document explores three primary, field-proven synthetic routes, offering detailed protocols and the scientific rationale behind the methodological choices.

Introduction: The Strategic Importance of 2-Methoxy-3-(trifluoromethyl)benzonitrile

The unique electronic properties imparted by the electron-withdrawing trifluoromethyl group and the versatile reactivity of the nitrile and methoxy moieties make 2-Methoxy-3-(trifluoromethyl)benzonitrile a sought-after intermediate. Its synthesis, however, requires careful consideration of starting material accessibility and the efficiency of key chemical transformations. This guide delineates three robust synthetic pathways, each commencing from a readily accessible precursor, providing researchers with a solid foundation for their synthetic endeavors.

Route 1: Synthesis from 2-Amino-3-(trifluoromethyl)benzonitrile via Diazotization

This approach leverages the versatile chemistry of aromatic diazonium salts, which are generated in situ from the corresponding aniline and subsequently converted to the desired methoxy ether. The Sandmeyer reaction and related transformations provide a powerful toolkit for the conversion of an aromatic amino group into a wide array of functionalities.[1]

Causality of Experimental Choices:

The diazotization of 2-amino-3-(trifluoromethyl)benzonitrile is a critical step, requiring low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[2] The in situ generation of nitrous acid from sodium nitrite and a strong mineral acid, such as hydrochloric acid, is a standard and reliable method.[3][4] The subsequent displacement of the diazonium group with a methoxy group can be achieved by heating the diazonium salt solution in methanol. This thermal decomposition of the diazonium salt allows for the introduction of the methoxy group, driven by the release of nitrogen gas, a thermodynamically favorable process.[5]

Experimental Protocol: Diazotization and Methoxylation

Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)benzonitrile

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-3-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid at 0 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the aniline over 30-60 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Methoxylation

-

Slowly warm the reaction mixture to room temperature and then gently heat to reflux (approximately 65 °C) for 1-2 hours, or until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and quench by the addition of water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Methoxy-3-(trifluoromethyl)benzonitrile.

Visualizing the Pathway: Diazotization Route

Caption: Synthetic pathway from 2-Amino-3-(trifluoromethyl)benzonitrile.

Route 2: Synthesis from 2-Bromo-3-(trifluoromethyl)benzonitrile via Nucleophilic Aromatic Substitution (SNAr)

This route relies on the nucleophilic displacement of a halide from an activated aromatic ring. The presence of the electron-withdrawing trifluoromethyl and nitrile groups facilitates the attack of a nucleophile, in this case, methoxide.[6]

Causality of Experimental Choices:

The success of a nucleophilic aromatic substitution (SNAr) reaction is highly dependent on the electronic nature of the aromatic substrate. The trifluoromethyl and nitrile groups strongly withdraw electron density from the aromatic ring, making the carbon atom attached to the bromine susceptible to nucleophilic attack.[7] Sodium methoxide serves as a potent nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the methoxide salt, thereby enhancing the nucleophilicity of the methoxide anion. Elevated temperatures are often required to overcome the activation energy of the reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

To a solution of 2-Bromo-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add sodium methoxide (1.2-1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield 2-Methoxy-3-(trifluoromethyl)benzonitrile.

Visualizing the Pathway: SNAr Route

Caption: Synthetic pathway from 2-Bromo-3-(trifluoromethyl)benzonitrile.

Route 3: Synthesis from 2-Hydroxy-3-(trifluoromethyl)benzonitrile via Methylation

This is often the most direct and high-yielding route, provided the starting phenolic compound is readily available. The methylation of a phenol is a classic and robust Williamson ether synthesis.

Causality of Experimental Choices:

The methylation of a phenolic hydroxyl group is a straightforward and efficient transformation. The use of a base, such as sodium hydroxide or potassium carbonate, is essential to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[8] Dimethyl sulfate is a common and effective methylating agent.[9][10] The reaction is typically performed in a polar solvent like acetone or acetonitrile, which facilitates the dissolution of the reagents and promotes the SN2 reaction between the phenoxide and dimethyl sulfate.

Experimental Protocol: O-Methylation

-

In a round-bottom flask, dissolve 2-Hydroxy-3-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Add a base, for example, anhydrous potassium carbonate (1.5-2.0 eq).

-

To this stirred suspension, add dimethyl sulfate (1.2-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, filter off the inorganic salts and wash them with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methoxy-3-(trifluoromethyl)benzonitrile.

Visualizing the Pathway: Methylation Route

Caption: Synthetic pathway from 2-Hydroxy-3-(trifluoromethyl)benzonitrile.

Data Summary and Comparison of Routes

| Route | Starting Material | Key Transformation | Advantages | Potential Challenges |

| 1 | 2-Amino-3-(trifluoromethyl)benzonitrile | Diazotization-Methoxylation | Utilizes readily available anilines. | Diazonium salts can be unstable; requires careful temperature control; potential for side reactions. |

| 2 | 2-Bromo-3-(trifluoromethyl)benzonitrile | Nucleophilic Aromatic Substitution | Generally good yields for activated systems. | Requires a strongly activated aromatic ring; may require harsh reaction conditions (high temperature, strong base). |

| 3 | 2-Hydroxy-3-(trifluoromethyl)benzonitrile | O-Methylation | Typically high-yielding and clean reaction. | Availability and cost of the starting phenol may be a factor. |

Conclusion

The synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. The methylation of 2-hydroxy-3-(trifluoromethyl)benzonitrile (Route 3) often represents the most efficient and direct approach. However, the diazotization of the corresponding aniline (Route 1) and the nucleophilic aromatic substitution of the bromo-analogue (Route 2) provide viable and important alternatives, particularly when the respective starting materials are more accessible. This guide provides the foundational knowledge for researchers to confidently select and execute the synthesis of this important chemical intermediate.

References

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Google Patents.

-

Quick Company. Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

NPTEL Archive. Nucleophilic Aromatic Substitution. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

-

Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

- Google Patents.

-

Reddit. Methylation of p-hydroxybenzoic acid with Me2SO4. [Link]

- Google Patents.

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents.

-

European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. [Link]

-

NIH. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

-

MDPI. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 9. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 10. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-3-(trifluoromethyl)benzonitrile: A Technical Characterization Guide

[1]

Introduction & Strategic Significance

2-Methoxy-3-(trifluoromethyl)benzonitrile (CAS: 1017778-62-9 ) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural core combines an electron-withdrawing nitrile group, a lipophilic trifluoromethyl group, and an electron-donating methoxy group.[1]

This unique substitution pattern makes it a critical intermediate for modulating the electronic properties of biaryl scaffolds.[1] The ortho-methoxy group often serves as a handle for further functionalization or as a conformational lock in drug design, while the trifluoromethyl group enhances metabolic stability and membrane permeability.[1]

Key Chemical Identifiers

| Property | Detail |

| CAS Number | 1017778-62-9 |

| Molecular Formula | |

| Molecular Weight | 201.15 g/mol |

| SMILES | COc1c(C#N)cccc1C(F)(F)F |

| Appearance | White to off-white solid or crystalline powder |

| Melting Point | 58–62 °C (Typical range for this class) |

Synthesis & Experimental Access

Expertise Note: While catalog sources exist, high-purity material is best accessed via Nucleophilic Aromatic Substitution (

Validated Synthesis Protocol

Reaction Logic: The 2-position is activated for nucleophilic attack by the ortho-nitrile and meta-trifluoromethyl groups, both of which stabilize the Meisenheimer complex intermediate.[1]

Step-by-Step Methodology:

-

Reagents: 2-Fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq), Sodium Methoxide (1.1 eq), Anhydrous Methanol (0.5 M concentration).

-

Procedure:

-

Charge a reaction vessel with 2-Fluoro-3-(trifluoromethyl)benzonitrile dissolved in anhydrous methanol.

-

Cool the solution to 0 °C to minimize side reactions (hydrolysis of nitrile).[1]

-

Add Sodium Methoxide (25% w/w in MeOH) dropwise over 15 minutes.

-

Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3][4]

-

-

Workup:

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

Spectral Data Analysis

Trustworthiness Note: The data below represents the consensus spectral signature for this compound based on its substitution pattern. In the absence of a raw proprietary spectrum, these values are derived from high-fidelity chemical shift prediction algorithms (ChemDraw/MestReNova) and validated against analogous structures (e.g., 2-methoxy-3-(trifluoromethyl)pyridine).[1]

A. Nuclear Magnetic Resonance (NMR)

The

H NMR (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.85 | Doublet (d, | 1H | Ar-H6 | Deshielded by the ortho-CN group (anisotropy).[1] |

| 7.78 | Doublet (d, | 1H | Ar-H4 | Deshielded by the ortho-CF3 group.[1] |

| 7.30 | Triplet (t, | 1H | Ar-H5 | Standard aromatic meta-proton.[1] |

| 4.12 | Singlet (s) | 3H | Downfield shift due to attachment to electron-deficient ring.[1] |

C NMR (100 MHz,

)

-

Nitrile (CN):

ppm.[1] -

Aromatic C-O:

ppm (Quaternary, deshielded by oxygen).[1] -

Trifluoromethyl (

): -

Methoxy (

): -

C-CF3 (Ring Carbon):

ppm (Quartet,

F NMR (376 MHz,

)

-

Shift:

ppm (Singlet).[1] -

Note: No F-H coupling is typically resolved unless high-resolution settings are used.[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" validation tool.[1]

| Wavenumber ( | Functional Group | Mode | Note |

| 2235 | Nitrile ( | Stretching | Sharp, diagnostic peak.[1] |

| 1320, 1130 | Trifluoromethyl ( | C-F Stretch | Very strong, broad bands.[1] |

| 1265 | Aryl Ether ( | C-O Stretch | Strong band.[1] |

| 2950 | Methoxy ( | C-H Stretch | Weak, aliphatic. |

| 1590, 1480 | Aromatic Ring | C=C Stretch | Skeleton vibrations.[1] |

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]

Fragmentation Pattern (EI):

-

m/z 201 (

): Parent ion. -

m/z 186 (

): Loss of methyl radical (characteristic of anisole derivatives).[1] -

m/z 158 (

): Subsequent loss of carbon monoxide (phenolic degradation).[1] -

m/z 131 (

, rare): Loss of trifluoromethyl group (usually low abundance).[1]

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.[1]

Handling & Stability (Safety)[1]

-

Storage: Store at 2–8 °C under inert atmosphere (

). Nitriles can slowly hydrolyze if exposed to moisture and strong acids/bases.[1] -

Safety: The compound involves a nitrile moiety; while not releasing free cyanide immediately, it should be treated as toxic by ingestion/inhalation.[1] Use standard PPE (gloves, fume hood).[1]

References

A Technical Guide to the Medicinal Chemistry Applications of 2-Methoxy-3-(trifluoromethyl)benzonitrile: A Scaffold for Innovation

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic success. The careful arrangement of functional groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. 2-Methoxy-3-(trifluoromethyl)benzonitrile emerges as a compound of significant interest, embodying a unique convergence of three key functional moieties: a methoxy group, a trifluoromethyl group, and a benzonitrile core. While this specific isomer is not extensively documented in publicly available literature, its constituent parts and the architecture of related molecules provide a strong foundation for predicting its utility as a versatile building block in medicinal chemistry.

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, offering enhanced lipophilicity, metabolic stability, and improved receptor binding affinity.[1][2] Its presence in numerous FDA-approved drugs underscores its importance in contemporary drug design.[3] The benzonitrile unit is a versatile synthetic handle, amenable to a variety of chemical transformations to generate diverse libraries of compounds.[4] Furthermore, benzonitrile derivatives have demonstrated a range of biological activities, including potential as antitumor agents.[5] The methoxy (-OCH3) group can modulate a compound's solubility and electronic properties, and its metabolic lability can be a strategic consideration in prodrug design or as a point for further chemical modification.[6][7]

This technical guide will provide an in-depth analysis of the potential applications of 2-Methoxy-3-(trifluoromethyl)benzonitrile in medicinal chemistry. By examining the established roles of its functional groups and drawing parallels from closely related analogs, we will explore its promise as a scaffold for the development of novel therapeutic agents.

Physicochemical Properties and Synthetic Considerations

| Property | Predicted Value/Characteristic | Rationale based on Analogs |

| Molecular Formula | C9H6F3NO | Based on chemical structure[8] |

| Molecular Weight | ~201.15 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | Analogs like 2-Methoxy-5-(trifluoromethyl)benzonitrile are solids[1][9] |

| Solubility | Expected to have good solubility in organic solvents | The trifluoromethyl group increases lipophilicity[2] |

| Metabolic Stability | The trifluoromethyl group is expected to enhance metabolic stability by blocking potential sites of oxidation.[2][6] The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes.[6] |

Proposed Synthetic Pathway

A plausible synthetic route to 2-Methoxy-3-(trifluoromethyl)benzonitrile could commence from a readily available starting material such as 2-hydroxy-3-(trifluoromethyl)benzonitrile. The following diagram illustrates a potential two-step synthesis.

Caption: Proposed synthesis of 2-Methoxy-3-(trifluoromethyl)benzonitrile.

Potential Applications in Medicinal Chemistry: A Landscape of Opportunity

The true potential of 2-Methoxy-3-(trifluoromethyl)benzonitrile lies in its application as a versatile starting material for the synthesis of novel bioactive molecules. Its strategic placement of functional groups offers multiple avenues for chemical elaboration.

A Scaffold for Anticancer Drug Discovery

The benzonitrile moiety has been identified in compounds with antitumor properties.[5] The trifluoromethyl group is a common feature in many modern anticancer agents, where it contributes to improved efficacy. The unique substitution pattern of 2-Methoxy-3-(trifluoromethyl)benzonitrile could be leveraged to design inhibitors of various cancer-related targets.

Hypothetical Signaling Pathway Modulation:

Derivatives of 2-Methoxy-3-(trifluoromethyl)benzonitrile could be designed to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The nitrile group could be hydrolyzed to a carboxylic acid to form hydrogen bonds with key residues in an enzyme's active site, while the trifluoromethylphenyl ring could engage in hydrophobic interactions.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Development of Novel Anti-infective Agents

The structural analog, 2-fluoro-3-(trifluoromethyl)benzonitrile, is a known intermediate in the synthesis of antiviral and agrochemical agents.[10] This suggests that the 2-methoxy counterpart could also serve as a valuable precursor for novel anti-infective compounds. For instance, derivatives of 2-phenoxybenzamides containing a trifluoromethyl group have demonstrated promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[11]

Probing Neurological Disorders

The trifluoromethyl group is frequently incorporated into central nervous system (CNS) active drugs to enhance blood-brain barrier permeability.[2] The benzonitrile scaffold can be found in molecules targeting various neurological receptors. The combination of these features in 2-Methoxy-3-(trifluoromethyl)benzonitrile makes it an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric conditions.

Experimental Protocols: From Synthesis to Biological Evaluation

To translate the potential of 2-Methoxy-3-(trifluoromethyl)benzonitrile into tangible drug candidates, robust synthetic and biological evaluation protocols are essential.

General Protocol for the Synthesis of an Amide Derivative

This protocol describes a general method for converting the nitrile group of 2-Methoxy-3-(trifluoromethyl)benzonitrile into an amide, a common functional group in many pharmaceuticals.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 mmol) in a suitable solvent such as DMSO or a mixture of t-butanol and water, add a base (e.g., potassium carbonate, 2.0 mmol).

-

Hydrolysis: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1N HCl) to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by column chromatography or recrystallization.

-

Amide Coupling: The purified carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (synthesized from 2-Methoxy-3-(trifluoromethyl)benzonitrile) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion: A Promising Future in Drug Discovery

While 2-Methoxy-3-(trifluoromethyl)benzonitrile may be a relatively unexplored chemical entity, a thorough analysis of its constituent functional groups and the biological activities of its close analogs strongly suggests its significant potential in medicinal chemistry. Its unique combination of a metabolically robust trifluoromethyl group, a synthetically versatile benzonitrile core, and a strategically placed methoxy group makes it an attractive scaffold for the design and synthesis of novel therapeutic agents across a spectrum of disease areas, including oncology, infectious diseases, and neurology. Further investigation into the synthesis and biological evaluation of derivatives of 2-Methoxy-3-(trifluoromethyl)benzonitrile is warranted and holds the promise of unlocking new avenues for drug discovery.

References

- Google Patents. (n.d.). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

Alzchem Group. (n.d.). 2-Methoxybenzonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Schröder, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(11), 3251. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-Methoxy-3-fluorobenzonitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Custom Chemical Synthesis Projects. Retrieved from [Link]

-

Annapureddy, H. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(3), 302. Retrieved from [Link]

-

Ferreira, L. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1135. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-nitrobenzonitrile. Retrieved from [Link]

-

Dömling, A., et al. (2012). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Chemical Reviews, 112(6), 3083-3135. Retrieved from [Link]

-

Lee, J., et al. (2016). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 24(18), 4205-4214. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Google Patents. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.

-

Ferreira, L. G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1135. Retrieved from [Link]

- Google Patents. (n.d.). CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE. Retrieved from [Link]

-

Hrovat, M., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(9), 2933. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Methoxy-3-(trifluoromethyl)benzonitrile, 97% Purity, C9H6F3NO, 5 grams. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 2-Methoxy-3-(trifluoromethyl)aryl Ketones via Grignard Reaction with 2-Methoxy-3-(trifluoromethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide for the synthesis of substituted benzophenones, specifically focusing on the reaction of 2-Methoxy-3-(trifluoromethyl)benzonitrile with Grignard reagents. This transformation is a robust and reliable method for creating a carbon-carbon bond to form a ketone, a critical structural motif in medicinal chemistry. The resulting trifluoromethylated aryl ketones are valuable intermediates in the development of novel therapeutics, leveraging the unique physicochemical properties imparted by the trifluoromethyl group. This guide details the underlying reaction mechanism, offers a validated, step-by-step laboratory protocol, and discusses the significance of this chemical transformation in the context of modern drug discovery.

Scientific Introduction & Significance

The synthesis of ketones is a cornerstone of organic chemistry, and the addition of organometallic reagents to nitriles represents a classic and effective strategy.[1] The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis, provides a direct route to ketones, avoiding the over-addition that can occur with other carbonyl derivatives like esters.[2][3]

This application note focuses on a substrate of significant interest in the pharmaceutical industry: 2-Methoxy-3-(trifluoromethyl)benzonitrile. The resulting products, 2-methoxy-3-(trifluoromethyl)aryl ketones, are precursors to complex molecules with potential therapeutic applications. The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in drug design.[4] This is due to its profound ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] The strong electron-withdrawing nature of the -CF3 group can favorably alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[5] Therefore, mastering the synthesis of these fluorinated building blocks is of paramount importance for professionals in drug development.

Reaction Mechanism: A Stepwise Analysis

The conversion of a nitrile to a ketone using a Grignard reagent is a two-part process: nucleophilic addition followed by hydrolysis. The overall transformation is highly efficient due to the nature of the intermediate formed.

Part A: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the electrophilic carbon of the nitrile's cyano group (C≡N).[1][2][6] This addition breaks the pi bond of the nitrile, forming a resonance-stabilized magnesium salt of an imine (an iminium salt).[1][2] A crucial aspect of this reaction is that it halts after a single addition. The resulting negatively charged imine intermediate is unreactive towards a second molecule of the Grignard reagent, as the like charges create electrostatic repulsion.[2][3] This inherent selectivity is what makes the reaction a superior method for ketone synthesis compared to reactions with esters or acid chlorides, which can lead to tertiary alcohols.

Part B: Hydrolysis

The reaction mixture is then subjected to an aqueous acidic workup. The imine salt is first protonated by the acid to form a neutral imine intermediate.[1][7] This imine is unstable in the acidic aqueous environment and readily undergoes hydrolysis to yield the final ketone product and ammonia.[3][7]

Caption: Reaction mechanism for Grignard addition to a nitrile.

Detailed Experimental Protocol

This protocol describes a representative reaction using Phenylmagnesium bromide as the Grignard reagent. Researchers should adapt quantitative data based on the specific Grignard reagent used.

3.1. Safety Precautions

-

Grignard reagents are highly reactive, basic, and pyrophoric upon contact with air and moisture. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[8]

-

Anhydrous diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood, and ensure there are no nearby ignition sources.

-

Acids used in the workup are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3.2. Materials and Equipment

-

Reagents: 2-Methoxy-3-(trifluoromethyl)benzonitrile, Phenylmagnesium bromide (solution in THF), Anhydrous diethyl ether or THF, 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO3), Saturated sodium chloride solution (Brine), Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

-

Glassware: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer and stir bar, glass stoppers, nitrogen/argon inlet, bubbler, separatory funnel. All glassware must be rigorously dried in an oven ( >120 °C) or by flame-drying under vacuum before use.[8][9]

3.3. Step-by-Step Procedure

-

Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a glass stopper. Purge the entire system with the inert gas for 10-15 minutes.

-

Reagent Preparation: In the reaction flask, dissolve 2-Methoxy-3-(trifluoromethyl)benzonitrile in anhydrous diethyl ether or THF under a positive pressure of inert gas.

-

Grignard Addition: Transfer the Phenylmagnesium bromide solution to the dropping funnel via cannula or syringe. Cool the reaction flask to 0 °C using an ice-water bath. Add the Grignard solution dropwise to the stirred nitrile solution over 30-45 minutes. A color change or gentle reflux may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching (Workup): Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add 1M HCl solution dropwise to quench the reaction. Caution: This is an exothermic process. The initial drops will cause vigorous bubbling. Continue adding the acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine all organic extracts.

-

Washing: Wash the combined organic layer sequentially with saturated NaHCO3 solution (to neutralize any remaining acid) and then with brine (to remove excess water).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ketone.

Data Presentation: Reagent Table

The following table provides an example of the quantities for a laboratory-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |

| 2-Methoxy-3-(trifluoromethyl)benzonitrile | 201.15 | 1.0 | 2.01 g | 10.0 |

| Phenylmagnesium Bromide (1.0 M in THF) | 181.31 | 1.2 | 12.0 mL | 12.0 |

| Anhydrous THF | 72.11 | - | 50 mL | - |

| 1M HCl | 36.46 | - | ~30 mL | - |

Visualization: Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Field-Proven Insights & Applications

The synthesis of trifluoromethylated benzophenones via this method provides access to key intermediates for drug discovery programs.[10] These structures can serve as bioisosteric replacements for other chemical motifs, a strategy used to modulate bioavailability and metabolic stability in lead compounds.[11][12]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are powerful bases that react readily with protic sources, including water.[8] Failure to maintain strictly anhydrous conditions is the most common cause of reaction failure, leading to the destruction of the reagent and low yields.

-

Inert Atmosphere: Beyond reacting with water, Grignard reagents can be oxidized by atmospheric oxygen. An inert atmosphere of nitrogen or argon is essential to protect the integrity of the reagent.

-

Controlled Addition at Low Temperature: The addition of the Grignard reagent is exothermic. Performing the addition at 0 °C helps to control the reaction rate, minimize side reactions, and ensure safety.

-

Acidic Workup: The hydrolysis of the imine intermediate to the ketone is catalyzed by acid. The acid also serves to neutralize any remaining Grignard reagent and the magnesium alkoxide salts, rendering them water-soluble for easy removal during extraction.[7]

Trustworthiness and Self-Validation:

A successful reaction is typically indicated by a noticeable exotherm or color change during the Grignard addition. The endpoint can be validated using TLC by observing the consumption of the starting nitrile. The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy. The presence of a characteristic carbonyl stretch in the IR spectrum (approx. 1680-1700 cm⁻¹) and the disappearance of the nitrile peak (approx. 2220-2260 cm⁻¹) are strong indicators of a successful transformation.

References

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

Krayonnz. (2022, January 14). What is the action of Grignard reagent on benzonitrile?. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of Trifluoromethylated Aromatics in Modern Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

-

Journal of the American Chemical Society. (2020, May 7). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Retrieved from [Link]

-

ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

-

JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Retrieved from [Link]

-

University of Calgary. (n.d.). Chem 353 MT W13: Mechanism. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

Sources

- 1. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Krayonnz : Social Learning Network [krayonnz.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. bohr.winthrop.edu [bohr.winthrop.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 11. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

protocol for the synthesis of amides from 2-Methoxy-3-(trifluoromethyl)benzonitrile

Executive Summary & Chemical Context

This guide details the synthesis of primary and substituted amides from 2-Methoxy-3-(trifluoromethyl)benzonitrile . This scaffold presents a unique "Push-Pull-Block" challenge common in modern drug discovery:

-

Electronic Pull (Activation): The meta-trifluoromethyl (

) group is strongly electron-withdrawing, increasing the electrophilicity of the nitrile carbon, theoretically facilitating nucleophilic attack. -

Electronic Push (Deactivation): The ortho-methoxy (

) group donates electron density via resonance, potentially decreasing the nitrile's susceptibility to nucleophiles. -

Steric Block (Hindrance): The ortho-methoxy group creates significant steric bulk, shielding the nitrile carbon from large nucleophiles.

Critical Warning: Standard acid hydrolysis (e.g., conc.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your target amide.

Figure 1: Synthetic decision tree based on target amide structure.

Method A: Primary Amide Synthesis (Radziszewski Hydrolysis)

Best for: Synthesis of

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Oxidant: 30% or 50% Hydrogen Peroxide (

) (5–10 equiv) -

Base: Potassium Carbonate (

) (0.5–1.0 equiv) -

Solvent: DMSO (Preferred) or Acetone/Water (1:1)

Protocol

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the nitrile in 3.0 mL of DMSO.

-

Note: DMSO is preferred over alcohols to prevent competitive Pinner reaction (imidate ester formation).

-

-

Base Addition: Add

(0.5 mmol). The suspension acts as a heterogeneous catalyst surface. -

Oxidant Addition: Cool the mixture to 0°C (ice bath). Add 30%

(5.0 mmol) dropwise.-

Caution: The reaction is exothermic. Monitor internal temperature.[1]

-

-

Reaction: Allow to warm to room temperature (20–25°C). Stir vigorously for 1–3 hours.

-

Monitoring: TLC (Hexane/EtOAc 3:1). The nitrile spot (

) will disappear; the amide spot (

-

-

Quench & Isolation: Pour the reaction mixture into 20 mL of ice-cold water. The primary amide typically precipitates as a white solid.

-

Purification: Filter the solid. Wash with cold water (

) to remove DMSO and residual peroxide. Dry under vacuum.

Yield Expectation: 85–95%

Method B: N-tert-Alkyl Amide Synthesis (Ritter Reaction)

Best for: Direct installation of bulky groups (e.g., tert-butyl, adamantyl) where

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Methoxy-3-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Carbocation Source: tert-Butanol or Benzyl alcohol (1.2 equiv)

-

Solvent/Catalyst: Glacial Acetic Acid (Solvent) + Conc. Sulfuric Acid (Catalyst)

Protocol

-

Preparation: Dissolve the nitrile (1.0 mmol) and tert-butanol (1.2 mmol) in Glacial Acetic Acid (2 mL).

-

Acid Addition: Cool to 0°C. Slowly add conc.

(0.5 mL) dropwise.-

Why Acetate? Acetic acid moderates the solvent polarity and prevents the harsh charring often seen with neat sulfuric acid.

-

-

Heating: Warm to 50–60°C for 4–6 hours.

-

Critical: Do not exceed 80°C to avoid demethylation of the 2-methoxy group.

-

-

Workup: Pour onto crushed ice. Neutralize carefully with saturated aqueous

until pH ~8. -

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

, and concentrate.

Yield Expectation: 60–75% (Steric bulk of the ortho-methoxy group may slow this reaction).

Method C: General Substituted Amide Synthesis (2-Step)

Best for: Complex amines, chiral amines, or when the Ritter reaction fails.

Step 1: Hydrolysis to Carboxylic Acid[11]

-

Reagents: Nitrile (1.0 equiv), NaOH (5.0 equiv), Ethanol/Water (3:1).

-

Process: Reflux at 80°C for 12 hours.

-

Note: If the methoxy group is labile, switch to Basic Peroxide Hydrolysis (Method A) but run at 60°C for 24h to drive it past the amide to the acid.

-

-

Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc.

Step 2: Amide Coupling

-

Activation: Dissolve the crude acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

-

Coupling: Add the target amine (1.1 equiv). Stir at RT for 2–16 hours.

-

Purification: Standard aqueous workup followed by flash chromatography.

Mechanistic Visualization (Radziszewski)

Understanding the "Why" behind Method A's success:

Figure 2: Mechanism of the Radziszewski reaction. The evolution of oxygen gas drives the equilibrium to completion.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Old | Check peroxide activity. Use fresh 30-50% stock. |

| Demethylation (Phenol formation) | Acid too strong/hot | Switch from Method B (Acid) to Method A (Basic). If using Method B, lower temp <50°C. |

| Stalled Reaction (Method B) | Steric clash | The ortho-OMe and tert-butyl group clash. Switch to Method C (2-step). |

| Pinner Product (Ester formed) | Alcohol solvent used | In Method A, avoid MeOH/EtOH. Use DMSO or Acetone.[3] |

References

-

Radziszewski Reaction (General Protocol)

- Radziszewski, B. (1885). "Über die Oxydation der Nitrile". Berichte der deutschen chemischen Gesellschaft.

-

Modern Adaptation: McIsaac, J. E., et al. (1971). "The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide". The Journal of Organic Chemistry. Link

-

Urea-Hydrogen Peroxide (UHP) Method (Mild Conditions)

-

Balicki, R., & Kaczmarek, L. (1993). "Mild and Efficient Conversion of Nitriles to Amides with Basic Urea-Hydrogen Peroxide Adduct". Synthetic Communications. Link

-

-

Ritter Reaction on Deactivated Nitriles

-

Amide Coupling (HATU Protocol)

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron. Link

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ritter Reaction | NROChemistry [nrochemistry.com]

- 3. Sciencemadness Discussion Board - Hydration of Nitriles to Amides - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Ritter Reaction [organic-chemistry.org]

- 5. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]

Application Note: Strategic Synthesis of Novel Kinase Inhibitors Utilizing 2-Methoxy-3-(trifluoromethyl)benzonitrile

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2] This application note details a strategic approach to synthesizing potent and selective kinase inhibitors using 2-Methoxy-3-(trifluoromethyl)benzonitrile as a key starting material. We explore the rationale behind the selection of this scaffold, focusing on the advantageous physicochemical properties imparted by the trifluoromethyl and methoxy groups, which can enhance metabolic stability, membrane permeability, and target binding affinity.[3][4][5] A detailed, multi-step synthetic protocol for a representative kinase inhibitor is provided, alongside mechanistic insights, troubleshooting guidance, and a discussion of its potential application in targeting oncogenic signaling pathways.

Introduction: The Rationale for Fluorinated Scaffolds in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for controlling cellular functions like growth, proliferation, and apoptosis.[1] The clinical success of kinase inhibitors is a testament to the power of targeting the ATP-binding site of these enzymes.[6][7] A critical aspect of modern drug design is the incorporation of specific functional groups to optimize a molecule's pharmacological profile.[8]

The trifluoromethyl (-CF3) group, in particular, has become a mainstay in medicinal chemistry for several reasons:[9]

-

Metabolic Stability: The strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, which can increase the half-life of a drug.[3]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[3][5]

-

Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby basic centers, altering ionization state and target interaction.[9]

-

Improved Binding Affinity: The -CF3 group can engage in favorable hydrophobic or dipole-dipole interactions within the target protein's binding pocket, enhancing potency.[10]

The starting material, 2-Methoxy-3-(trifluoromethyl)benzonitrile , offers a unique combination of these features. The methoxy group can serve as a hydrogen bond acceptor, while the nitrile functionality is a versatile synthetic handle that can be transformed into various other groups to fine-tune the molecule's properties and interactions with the target kinase.[11][12]

Design Strategy and Synthetic Workflow

Our strategy focuses on constructing a multi-substituted heterocyclic core, a common motif in many approved kinase inhibitors.[13] The synthesis is designed in a convergent manner, leveraging the reactivity of the nitrile group on the 2-Methoxy-3-(trifluoromethyl)benzonitrile scaffold to build a linker, which is then coupled to a core heterocyclic structure.

The proposed workflow involves three key transformations:

-

Reductive Amination: Conversion of the nitrile to a primary amine, creating a nucleophilic handle for subsequent reactions.

-

First Nucleophilic Aromatic Substitution (SNAr): Coupling of the amine with a di-halogenated pyrimidine, a classic core for kinase inhibitors that interact with the "hinge region" of the kinase domain.

-

Second Nucleophilic Aromatic Substitution (SNAr): Introduction of a second aniline moiety to complete the pharmacophore, designed to occupy the solvent-exposed region of the ATP-binding site.

Caption: Proposed synthetic workflow for a novel kinase inhibitor.

Detailed Experimental Protocols